molecular formula C23H23BrN2O2 B10880957 1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B10880957
M. Wt: 439.3 g/mol
InChI Key: QFFCDRHWAUWVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two pharmaceutically important motifs: a piperazine ring and a naphthalene moiety. The piperazine ring is a privileged scaffold in drug discovery, found in biologically active compounds across numerous therapeutic areas due to its ability to improve solubility and contribute to key molecular interactions . The 4-bromobenzyl group attached to the piperazine nitrogen can serve as a versatile handle for further synthetic elaboration or contribute to binding affinity through hydrophobic interactions. The naphthalene ring system is a common feature in compounds with a wide spectrum of reported pharmacological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties . This combination of structures makes the compound a valuable intermediate or potential pharmacophore for researchers developing new therapeutic agents, particularly in the fields of oncology and infectious diseases. The compound is provided for research purposes as a high-purity solid. It is intended for use in laboratory investigations only, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H23BrN2O2

Molecular Weight

439.3 g/mol

IUPAC Name

1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C23H23BrN2O2/c24-21-8-5-18(6-9-21)16-25-11-13-26(14-12-25)23(27)17-28-22-10-7-19-3-1-2-4-20(19)15-22/h1-10,15H,11-14,16-17H2

InChI Key

QFFCDRHWAUWVHT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Core Reaction Sequence

The compound’s synthesis typically follows a three-step sequence:

  • Piperazine Ring Formation : Nucleophilic substitution between bromobenzene derivatives and piperidine or piperazine precursors.

  • Bromobenzyl Group Introduction : Alkylation or coupling reactions to attach the 4-bromobenzyl moiety.

  • Naphthyloxy Ethanone Linkage : Etherification or nucleophilic aromatic substitution to incorporate the naphthalen-2-yloxy group.

A representative pathway involves:

  • Step 1 : Reacting bromobenzene with piperidine in sulfolane at 150–180°C using potassium tert-butoxide as a base to form N-phenylpiperidine.

  • Step 2 : Brominating N-phenylpiperidine with N-bromosuccinimide (NBS) in acetonitrile, catalyzed by tetra-n-butylammonium tetraphenylborate, to yield 1-(4-bromophenyl)piperidine.

  • Step 3 : Coupling the brominated intermediate with 2-(naphthalen-2-yloxy)ethanone via a nucleophilic substitution or Mitsunobu reaction.

Catalysts and Reaction Conditions

ParameterOptimal ConditionsImpact on Yield/PuritySource
Base Potassium tert-butoxide (1.5–2.0 eq)Enhances nucleophilicity; minimizes side reactions
Solvent Sulfolane or dichloromethaneHigh polarity improves reaction rate
Temperature 160–165°C for ring formation; 15–40°C for brominationPrevents decomposition
Catalyst Tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq)Facilitates phase transfer in bromination

The use of sulfolane as a solvent in Step 1 achieves >80% yield due to its high boiling point and ability to stabilize intermediates. Bromination with NBS in acetonitrile under mild conditions (15–40°C) ensures regioselectivity at the para position, avoiding ortho/meta isomers.

Purification and Characterization

Isolation Techniques

  • Recrystallization : A 1:4 mixture of dichloromethane and n-heptane yields >99% purity by removing unreacted starting materials.

  • Distillation : Reduced-pressure distillation isolates intermediates with minimal thermal degradation.

Analytical Data

Characterization MethodKey Spectral DataSource
1H NMR (CDCl3)δ 7.25–7.21 (m, 2H, aromatic), 3.23–3.12 (m, 4H, piperazine), 1.76–1.68 (m, 4H, CH2)
LC-MS m/z 469.4 [M+H]+
HPLC Retention time: 8.2 min; Purity: 99.2%

Yield Optimization Strategies

Stoichiometric Adjustments

  • Molar Ratios : A 1:1.1 ratio of bromobenzene to piperidine minimizes excess reagent waste while maintaining >85% yield.

  • Catalyst Loading : 0.1 eq of tetra-n-butylammonium tetraphenylborate maximizes bromination efficiency without side-product formation.

Solvent Systems

Solvent CombinationYield (%)Purity (%)Notes
Sulfolane + MTBE87.798.9Ideal for high-temperature steps
Acetonitrile + H2O78.297.5Cost-effective but lower yield

Industrial Scalability and Challenges

Large-Scale Production Considerations

  • Batch Reactors : Reactions are conducted in 300–500 L batches to maintain temperature control during exothermic steps.

  • Waste Management : Sulfolane recovery via distillation reduces environmental impact.

Common Pitfalls

  • Isomer Formation : Improper bromination conditions lead to ortho-brominated byproducts, detectable via LC-MS.

  • Moisture Sensitivity : Piperazine intermediates require anhydrous conditions to prevent hydrolysis .

Chemical Reactions Analysis

1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ethanone linkage can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Scientific Research Applications

1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-BROMOBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues. The naphthyloxy group may contribute to the overall stability and specificity of the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogenated Benzyl Groups

  • 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(3-bromophenyl)ethan-1-one (Compound 14): This derivative replaces the 4-bromobenzyl group with 4-fluorobenzyl and substitutes the naphthyloxy group with a 3-bromophenyl moiety. NMR data (δ 2.45–3.75 ppm for piperazine protons) indicate similar conformational flexibility .
  • 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone: A structurally simpler analogue lacking the benzyl and naphthyloxy groups. The absence of these groups reduces molecular weight (283.16 g/mol vs. ~450 g/mol for the target compound) and lipophilicity (LogP ~1.8 vs. estimated ~3.5), impacting membrane permeability .

Sulfonyl-Substituted Piperazine Derivatives

  • 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS 439939-70-5): Replaces the bromobenzyl group with a 4-fluorophenylsulfonyl moiety. The sulfonyl group is strongly electron-withdrawing, which may enhance metabolic stability but reduce bioavailability compared to the target compound. Molecular weight (457.31 g/mol) is comparable .
  • 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e): Features a methoxyphenylsulfonyl group and a tetrazolylthio substituent.

Arylpiperazine Derivatives with Pharmacological Activity

  • 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone: Demonstrated potent antipsychotic activity with lower catalepsy induction. The biphenyl and methoxyphenyl groups enhance serotonin receptor affinity, a feature absent in the bromobenzyl-naphthyloxy combination of the target compound .
  • 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Avishot/Flivas): A marketed drug with a naphthyloxy group but linked via a hydroxypropyl chain instead of ethanone. The hydroxyl group improves aqueous solubility, contrasting with the ethanone’s lipophilic nature .

Nitroimidazole and Heterocyclic Derivatives

  • 1-[4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]-2-(naphthalenylthio)ethanone (8): Incorporates a nitroimidazole moiety, conferring antimicrobial properties. The naphthalenylthio group differs sterically and electronically from the naphthyloxy group in the target compound .
  • Ethyl 2-[2-(4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)-2-oxoethylthio]acetate (9): Features an ester-functionalized side chain, enhancing hydrolytic instability compared to the stable ethanone linkage .

Comparative Data Table

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound R1: 4-Bromobenzyl, R2: Naphthalen-2-yloxy ~450 (estimated) High lipophilicity, π-π interactions -
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(3-bromophenyl)ethan-1-one R1: 4-Fluorobenzyl, R2: 3-Bromophenyl ~420 (estimated) Enhanced metabolic stability
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone R1: 4-Fluorophenylsulfonyl, R2: 4-Bromophenoxy 457.31 Electron-withdrawing sulfonyl group
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone R1: Biphenyl, R2: 2-Methoxyphenyl ~380 (estimated) Antipsychotic activity, QPlogBB correlation
1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone R1: None, R2: 4-Bromophenyl 283.16 Low LogP (1.8), simplified structure

Key Findings and Implications

  • Biological Activity : Naphthyloxy groups may mimic aromatic residues in receptor binding, similar to naphthalenylthio groups in antimicrobial derivatives .
  • Synthetic Flexibility: Piperazine-ethanone cores allow modular substitution, enabling optimization of pharmacokinetic properties .

Biological Activity

1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a complex organic compound notable for its unique structural features, which include a bromobenzyl group, a piperazine ring, and a naphthyloxy moiety. These characteristics contribute to its potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H20BrN2O2\text{C}_{18}\text{H}_{20}\text{BrN}_2\text{O}_2

This structure integrates various functional groups that influence its biological activity. The bromobenzyl group enhances hydrophobic interactions, while the piperazine ring facilitates interactions with polar residues in proteins, potentially leading to significant pharmacological effects.

Biological Activity Overview

Research indicates that 1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone exhibits a range of biological activities, particularly in neuroprotection and receptor modulation.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can mitigate glutamine-induced neurotoxicity in PC12 cells. Additionally, it has been shown to prolong survival time in mice subjected to acute cerebral ischemia, suggesting its potential as a neuroprotective agent .

Antipsychotic and Antidepressant Activities

The compound's interaction with neurotransmitter receptors may underlie its antipsychotic and antidepressant properties. The piperazine moiety is known to engage with serotonin and dopamine receptors, which are critical targets for treating mood disorders.

The biological activity of 1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone can be attributed to its ability to modulate various molecular targets:

  • Receptor Binding : The bromobenzyl group enhances binding affinity to hydrophobic regions of receptors.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby influencing synaptic transmission and plasticity.

Comparative Analysis with Similar Compounds

A comparison of structurally similar compounds highlights the unique aspects of 1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone:

Compound NameStructural FeaturesUnique Properties
1-(4-Bromobenzyl)piperazineLacks naphthyloxy groupSimpler structure
1-(4-Bromobenzyl)piperidinePiperidine instead of piperazineDifferent reactivity
(E)-1-(4-(4-Bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-oneAdditional chlorophenyl groupMore complex with varied activity

This table illustrates how the unique combination of functional groups in 1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone may confer distinct biological properties not observed in its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neurotoxicity Studies : In vitro assays indicated effective protection against glutamate toxicity in neuronal cell lines, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Receptor Interaction Studies : Binding assays have demonstrated that the compound interacts with serotonin receptors, implicating its role in mood regulation and potential use as an antidepressant.
  • Animal Model Studies : In vivo experiments showed enhanced survival rates in models of cerebral ischemia, indicating significant neuroprotective effects .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Nucleophilic substitution of 4-bromobenzyl chloride with piperazine to form the 4-(4-bromobenzyl)piperazine intermediate.
  • Step 2 : Coupling of the intermediate with 2-(naphthalen-2-yloxy)acetic acid or its activated ester (e.g., using HATU or DCC as coupling agents).
  • Key Conditions :
  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility .
  • Bases : Potassium carbonate (K₂CO₃) or triethylamine to deprotonate intermediates .
  • Temperature : Room temperature for coupling steps; elevated temperatures (50–80°C) for substitutions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and piperazine ring integrity. For example, the naphthalen-2-yloxy group shows distinct aromatic proton signals at δ 7.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 465.1) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>98%) and stability under storage conditions .

Advanced Research Questions

Q. How can structural modifications at the 4-bromobenzyl and naphthalen-2-yloxy positions influence biological activity?

  • Methodological Answer :

  • 4-Bromobenzyl Modifications :
  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance receptor binding affinity by increasing lipophilicity and π-π stacking (e.g., fluorobenzyl analogs show 2–3x higher activity in sigma receptor assays ).
  • Bulkier Substituents : Reduce off-target effects but may decrease solubility (e.g., 4-iodobenzyl derivatives show lower aqueous stability ).
  • Naphthalen-2-yloxy Modifications :
  • Methoxy or Hydroxy Groups : Improve hydrogen bonding with target receptors (e.g., 6-methoxy-naphthalene analogs exhibit enhanced neuropharmacological activity ).
  • SAR Validation : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with in vitro activity .

Q. What computational approaches are utilized to predict binding modes and interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with sigma receptors. The piperazine nitrogen atoms form hydrogen bonds with Asp126 and Tyr173 residues, while the bromobenzyl group engages in hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., 100 ns simulations in explicit solvent) .
  • Pharmacophore Modeling : Identify critical features (e.g., aromatic rings, hydrogen bond acceptors) using tools like Phase or MOE .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for variables like cell lines (e.g., SH-SY5Y vs. PC12 cells), agonist/antagonist pre-treatment, and ATP levels in viability assays .
  • Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) .
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends (e.g., dose-dependent cytotoxicity thresholds) .

Q. What strategies optimize pharmacokinetic properties while maintaining target affinity?

  • Methodological Answer :

  • Prodrug Design : Introduce ester groups (e.g., acetyl) on the ethanone moiety to enhance oral bioavailability, which are cleaved in vivo .
  • Lipinski’s Rule Compliance : Adjust logP (<5) via substituent modifications (e.g., replacing bromine with polar groups like -OH or -NH₂) .
  • Microsomal Stability Testing : Use liver microsomes to identify metabolic hotspots (e.g., piperazine oxidation) and block them with deuterium or fluorine .

Data and Research Findings

Property Data Source
Molecular Weight 465.3 g/mol (calculated)
LogP (Predicted) 3.8 ± 0.2 (Schrödinger QikProp)
IC₅₀ (Sigma Receptor) 12 nM (vs. 28 nM for fluoro analog)
Aqueous Solubility 0.05 mg/mL (pH 7.4)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.